3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Description
3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride (CAS: 2227199-19-9) is a bicyclic amine salt with a unique fused-ring structure. Its molecular formula is C₇H₁₆Cl₂N₂, and it features two nitrogen atoms at positions 3 and 8, a methyl group at N3, and two chloride counterions to enhance solubility and stability . This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of Beclabuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor .
Properties
CAS No. |
2227199-19-9 |
|---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-3-2-6-4-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI Key |
CZMOOAKWWNMOOV-LEUCUCNGSA-N |
SMILES |
CN1CCC2CNC2C1.Cl.Cl |
Isomeric SMILES |
CN1CC[C@H]2CN[C@H]2C1.Cl |
Canonical SMILES |
CN1CCC2CNC2C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
3-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS: 52407-92-8)
- Structure : Bicyclo[3.2.1]octane core with methyl at N3.
- Pharmacological Activity : Studied for its interaction with µ-opioid receptors due to conformational similarities with morphine. Quantum mechanical calculations suggest its affinity depends on substituent orientation (e.g., cinnamyl or propionyl groups) .
- Synthesis : Prepared via catalytic debenzylation of benzyl-protected precursors, followed by dihydrochloride salt formation .
8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS: 17783-50-5)
- Structure : Bicyclo[3.2.1]octane with methyl at N6.
- Applications : Used in drug discovery for its amine functionality. Marketed by suppliers like ECHEMI and Thermo Scientific .
- Key Difference : Methyl substitution at N8 instead of N3 modifies electronic properties, affecting solubility and reactivity. For example, its dihydrochloride form is hygroscopic but stabilizes during purification with acetone .
3-(Phenylmethyl)-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS: 93428-54-7)
- Structure : Bicyclo[3.2.1]octane with a benzyl group at N3.
- Properties : Increased lipophilicity due to the aromatic benzyl group, enhancing membrane permeability but reducing aqueous solubility.
- Applications : Explored in opioid receptor agonist studies, where bulky substituents influence selectivity .
3-Azabicyclo[3.2.1]octane Derivatives
- Example: 3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride (CAS: 1220-31-1).
- Toxicity : LD₅₀ of 104 mg/kg (mice, intraperitoneal), indicating moderate acute toxicity .
- Key Difference : The absence of a second nitrogen atom in the bicyclo system reduces hydrogen-bonding capacity, impacting receptor interactions.
Structural and Pharmacological Analysis
Impact of Bicyclic Framework
- Bicyclo[4.2.0] vs. The [3.2.1] system (e.g., CAS 52407-92-8) is more rigid, mimicking morphine’s structure, which is critical for µ-opioid receptor binding .
Substituent Effects
Pharmaceutical Relevance
- Beclabuvir Intermediate : The target compound’s role highlights its importance in antiviral drug development .
- Opioid Research : [3.2.1] analogues are investigated for pain management due to µ-opioid receptor affinity .
Comparative Data Table
Biological Activity
3-Methyl-3,8-diazabicyclo[4.2.0]octane; dihydrochloride, also known by its CAS number 2227199-19-9, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes two nitrogen atoms within its rings, which may influence its interactions with biological systems.
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- Structure : The compound consists of two fused rings containing nitrogen, enhancing its reactivity and potential biological interactions.
The biological activity of 3-Methyl-3,8-diazabicyclo[4.2.0]octane is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist to orexin receptors, which are involved in regulating various physiological processes including sleep and appetite control .
Neuroactive Properties
Studies suggest that compounds within the diazabicyclo class may exhibit neuroactive properties, making them candidates for treating neurological disorders. For instance:
- Cognitive Enhancement : In animal models, the compound has been shown to enhance memory function and may influence fear-related behaviors, indicating potential applications in anxiety and stress-related disorders .
- Orexin Receptor Modulation : The compound's interaction with orexin receptors suggests it could be beneficial in addressing sleep disorders and stress-related conditions .
Therapeutic Applications
The potential therapeutic applications of 3-Methyl-3,8-diazabicyclo[4.2.0]octane include:
- Sleep Disorders : As an orexin receptor antagonist, it may help manage conditions such as insomnia or narcolepsy.
- Cognitive Disorders : Its neuroactive properties may be explored for treatments related to cognitive dysfunctions and psychiatric disorders .
Case Studies
- Memory Function Enhancement : In a study involving rat models, administration of the compound led to significant improvements in memory retention tasks compared to control groups. This suggests its potential as a cognitive enhancer in clinical settings .
- Anxiety and Fear Responses : Another study utilized the fear potentiated startle paradigm to evaluate the compound's effects on anxiety-like behaviors. Results indicated a reduction in fear responses, highlighting its potential use in treating anxiety disorders such as PTSD .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Memory Enhancement | Significant improvement in memory tasks in rat models |
| Anxiety Reduction | Decreased fear responses in anxiety-related paradigms |
| Orexin Receptor Interaction | Potential applications in sleep and appetite regulation |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride, and how do purification methodologies impact yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines under acidic conditions, followed by hydrochlorination. Purification via recrystallization or chromatography is critical to achieving >95% purity. Key parameters include solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to minimize byproducts like unreacted amines or dimerized intermediates . Structural analogs in bicyclic systems (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octanes) suggest that steric hindrance and protonation states influence crystallization efficiency .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the bicyclic framework and methyl group positioning. Coupling constants in -NMR can distinguish axial vs. equatorial proton environments .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) to verify dihydrochloride salt formation. Comparative analysis with similar bicyclic amines (e.g., quinuclidine derivatives) highlights lattice stability trends .
Q. What theoretical frameworks guide the design of experiments involving this compound in receptor-binding studies?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict interactions with targets like nicotinic acetylcholine receptors. Theoretical models should account for protonation states of the diazabicyclo moiety at physiological pH, which affect binding affinity. Refer to structure-activity relationship (SAR) studies of analogs (e.g., quinuclidinyl benzilate derivatives) for scaffold optimization .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound be resolved across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters (HSPs) to correlate solvent polarity, hydrogen-bonding capacity, and dispersion forces. For example, discrepancies in aqueous vs. organic solvent solubility may arise from chloride counterion hydration effects. Cross-reference with thermogravimetric analysis (TGA) to assess hydrate formation .
Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., Hofmann elimination or chloride displacement) can be modeled using Arrhenius kinetics. DFT calculations (e.g., Gaussian 09) identify transition states and bond dissociation energies, particularly for the strained bicyclic core .
Q. How do stereochemical variations in diazabicyclo[4.2.0]octane derivatives influence biological activity, and what chiral resolution methods are applicable?
- Methodological Answer : Use chiral HPLC (e.g., amylose-based columns) or enzymatic resolution to separate enantiomers. Compare IC values in receptor assays to establish enantioselectivity. Computational studies (e.g., molecular dynamics) can predict steric clashes in binding pockets, as seen in quinuclidine-based ligands .
Q. What experimental design principles optimize the compound’s use in combinatorial libraries for high-throughput screening?
- Methodological Answer : Apply factorial design (e.g., 2 factorial) to vary substituents on the bicyclic core while maintaining aqueous solubility. Use Design-Expert® software to analyze interactions between variables like ring size, substituent polarity, and salt form. Reference combinatorial libraries of 3-aza-6,8-dioxabicyclo[3.2.1]octanes for scaffold diversification strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
